Disodium 3-hydroxynaphthalene-2,7-disulfonate

Description

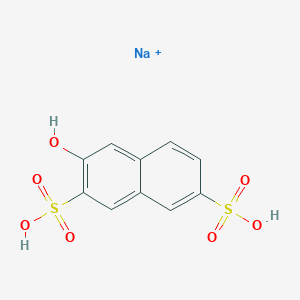

Disodium 3-hydroxynaphthalene-2,7-disulfonate (CAS: 135-51-3), commonly known as R Salt, is a naphthalene derivative with the molecular formula C₁₀H₆Na₂O₇S₂ and a molecular weight of 348.26 g/mol . It features hydroxyl (-OH) and sulfonate (-SO₃⁻) groups at the 3-, 2-, and 7-positions of the naphthalene ring. This compound is widely used as an internal standard in capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF/MS) to adjust metabolite migration times and intensities during metabolomic analyses . Its stability, water solubility, and predictable ionization behavior make it valuable in analytical chemistry.

Properties

IUPAC Name |

disodium;3-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEBWJSWMVTSHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-75-4 (Parent) | |

| Record name | Ferricon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044543 | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Naphthol-3,6-disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-51-3 | |

| Record name | Ferricon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3-HYDROXYNAPHTHALENE-2,7-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y99O91ULZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Disodium 3-hydroxynaphthalene-2,7-disulfonate (CAS No. 135-51-3) is a chemical compound with significant applications in various fields, particularly in biochemistry and analytical chemistry. Its unique structure and properties make it an important reagent in biological assays and studies. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₀H₆Na₂O₇S₂

- Molecular Weight : 348.26 g/mol

- InChIKey : VNEBWJSWMVTSHK-UHFFFAOYSA-L

- Solubility : Highly soluble in water, making it suitable for various biochemical applications.

This compound acts primarily as a fluorescent probe and staining agent. Its ability to interact with biological molecules allows it to be used in various assays, particularly in detecting organic compounds and studying cellular processes.

- Fluorescence Properties : The compound exhibits fluorescence under specific conditions, enabling its use in imaging techniques.

- Binding Affinity : It has a high affinity for certain biomolecules, which facilitates its role as a labeling agent in biochemical assays.

Biological Applications

This compound has been utilized in several key areas:

- Analytical Chemistry : Used for detecting organic explosives and propellants due to its sensitivity to specific chemical environments .

- Cell Biology : Employed as a fluorescent marker to study cellular processes such as membrane dynamics and protein interactions.

Study 1: Fluorescent Probes in Cellular Imaging

A study conducted by Mariani et al. (2020) demonstrated the effectiveness of this compound as a fluorescent probe for live-cell imaging. The compound's ability to fluoresce upon binding to specific cellular components allowed researchers to visualize dynamic processes within cells, such as endocytosis and exocytosis .

Study 2: Detection of Organic Compounds

Research published in the Journal of Analytical Chemistry highlighted the use of this compound for the rapid detection of organic explosives. The study found that the compound could be used effectively in field tests due to its high sensitivity and specificity towards target analytes .

Toxicological Profile

While this compound is generally considered safe for laboratory use, it is classified with hazard statements indicating potential eye irritation (H319) and skin irritation (H315) . Proper handling procedures should be followed to minimize exposure.

Summary of Biological Activity

| Property | Details |

|---|---|

| Fluorescence | Yes |

| Binding Affinity | High for specific biomolecules |

| Applications | Cell imaging, organic compound detection |

| Toxicity | Eye and skin irritant |

Scientific Research Applications

Applications Overview

-

Biochemical Research

- Disodium 3-hydroxynaphthalene-2,7-disulfonate is used as a reagent in various biochemical assays, particularly for measuring enzyme activities and studying metabolic pathways. Its sulfonate groups enhance solubility and reactivity in aqueous solutions.

- Analytical Chemistry

- Pharmaceutical Development

-

Dyes and Pigments

- Due to its chromophoric properties, this compound is used in the production of dyes and pigments. It can be incorporated into various dye formulations to enhance color stability and intensity.

- Environmental Applications

Case Study 1: Antiviral Activity

A study published in 1971 explored the structure-activity relationship of aromatic sulfonic acids, including this compound, against various viruses. The results indicated significant antiviral activity against rhinovirus and herpes simplex virus, suggesting potential therapeutic applications .

Case Study 2: Chromatographic Analysis

In a recent analytical chemistry study, this compound was utilized as a standard for HPLC analysis of complex biological samples. The study demonstrated its effectiveness in separating compounds with similar retention times due to its unique chemical properties .

Data Tables

| Application Area | Description |

|---|---|

| Biochemical Research | Reagent for enzyme assays |

| Analytical Chemistry | HPLC standard |

| Pharmaceutical Development | Antiviral research |

| Dyes and Pigments | Enhances color stability |

| Environmental Monitoring | Detects heavy metal contaminants |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between disodium 3-hydroxynaphthalene-2,7-disulfonate and related naphthalene disulfonates:

Key Observations:

Functional Group Impact: Azo Groups: Compounds like Food Red 10 and Thorin contain azo (-N=N-) linkages, enabling strong light absorption for dye applications. In contrast, this compound lacks this group, making it unsuitable as a colorant but ideal for non-reactive analytical uses . Amino vs. Hydroxyl: Disodium 3-aminonaphthalene-2,7-disulfonate replaces the hydroxyl group with an amino (-NH₂) group, increasing its basicity and reactivity in synthetic chemistry .

Sulfonate Position Effects :

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (1,3-sulfonate positions) exhibits distinct solubility and reactivity compared to the 2,7-sulfonate isomer. This positional difference may reduce its utility in electrophoresis due to altered migration patterns .

Toxicity and Safety: Thorin’s arsenic acid group raises significant toxicity concerns, requiring stringent handling protocols .

Solubility and Stability:

- This compound is highly water-soluble due to its dual sulfonate groups, critical for its role in aqueous CE-TOF/MS workflows .

- Compounds like 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (CAS: 2153-21-1) exhibit even greater acidity and chelating capacity due to two hydroxyl groups, but their instability in acidic conditions limits analytical use .

Research Findings

- Binding Affinity: 4,5-Dihydroxynaphthalene-2,7-disulfonate () demonstrated superior binding to Trypanosoma brucei RNA ligase compared to the target compound, attributed to additional hydroxyl groups enhancing hydrogen bonding .

- Regulatory Status : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is flagged for severe eye irritation (Hazard Code H319), whereas this compound has milder hazards (H315, H319) .

Q & A

Q. What are the established synthetic routes for Disodium 3-hydroxynaphthalene-2,7-disulfonate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via sulfonation of naphthalene derivatives followed by neutralization. Key steps include:

Sulfonation : Reacting 2-naphthol with concentrated sulfuric acid under controlled temperature (80–100°C) to introduce sulfonic groups at positions 2 and 2.

Neutralization : Adding sodium hydroxide to form the disodium salt.

Purification : Recrystallization from aqueous ethanol to achieve >85% purity (technical grade) .

Critical Considerations :

- Monitor reaction temperature to avoid over-sulfonation.

- Use ion-exchange chromatography for higher purity (>95%) in analytical-grade applications.

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Standard characterization includes:

Q. How do structural modifications influence its spectroscopic and redox properties?

Methodological Answer:

- Sulfonate Group Positioning : The 2,7-disulfonate configuration enhances water solubility and stabilizes the naphthalene backbone, reducing aggregation in aqueous solutions.

- Azo Derivatives : Introducing azo groups (e.g., Thorin derivatives) shifts UV-Vis absorbance to 500–600 nm, enabling use as chromogenic probes .

- Redox Behavior : The compound acts as a redox mediator in flow batteries due to sulfonate groups’ electron-withdrawing effects, as demonstrated in anthraquinone-based systems .

Q. What methodologies assess its environmental impact and biodegradability?

Methodological Answer:

- QSAR Modeling : Predicts low acute aquatic toxicity (e.g., LC₅₀ >100 mg/L for fish) but flags chronic effects (H412 classification) .

- Biodegradation Studies : Use OECD 301 tests to measure inherent biodegradability. Conflicting data exists: QSAR suggests moderate biodegradability, while regulatory classifications indicate persistence .

- Analytical Validation : Combine HPLC-MS and toxicity assays (e.g., Daphnia magna) to resolve discrepancies between modeled and experimental data.

Q. How is this compound utilized in advanced analytical and material science applications?

Methodological Answer:

- Spectrophotometry : Thorin (a derivative) forms complexes with lithium, enabling salivary lithium quantification via absorbance at 545 nm .

- Redox Flow Batteries : As a sulfonated aromatic electrolyte, it exhibits pH-neutral stability and high reversibility (efficiency >80%) in organic redox flow systems .

- Dye-Sensitized Studies : Acts as a photosensitizer in solar cell research due to tunable electron-donating groups .

Experimental Design Tip :

For redox applications, optimize electrolyte concentration (0.1–0.5 M) and pH (6–8) to minimize side reactions .

Contradiction Analysis

Q. How can researchers reconcile discrepancies in solubility and toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.